Product packaging for 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one(Cat. No.:CAS No. 14813-85-5)

1-Phenyl-1H-benzo[d]imidazol-2(3H)-one

Número de catálogo: B079417
Número CAS: 14813-85-5
Peso molecular: 210.23 g/mol
Clave InChI: OLMPQQPQSTVRPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-Phenyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound featuring a benzoimidazolone core substituted with a phenyl group at the 1-position. This scaffold has garnered significant interest in medicinal chemistry due to its versatility in drug discovery, particularly in antitumor and enzyme inhibition applications. The phenyl substituent enhances lipophilicity and influences binding interactions with biological targets, making it a critical structural motif for optimizing activity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B079417 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 14813-85-5

Propiedades

IUPAC Name

3-phenyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMPQQPQSTVRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163888
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14813-85-5
Record name 1,3-Dihydro-1-phenyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14813-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthesis of N-Phenyl-ortho-phenylenediamine

The precursor N-phenyl-ortho-phenylenediamine is synthesized through two primary routes:

Ullmann-Type Coupling

  • Reagents : ortho-Nitroaniline, iodobenzene, copper catalyst (e.g., CuI), base (K₂CO₃), polar aprotic solvent (DMF or DMSO).

  • Conditions : Heating at 120–140°C for 12–24 hours under inert atmosphere.

  • Mechanism : Aryl halide undergoes nucleophilic substitution with the amine group, facilitated by copper catalysis.

  • Reduction : Subsequent reduction of the nitro group to an amine using Fe/HCl or catalytic hydrogenation (Pd/C, H₂) yields N-phenyl-ortho-phenylenediamine.

Buchwald-Hartwig Amination

  • Reagents : ortho-Chloronitrobenzene, aniline, Pd catalyst (e.g., Pd(OAc)₂), ligand (Xantphos), base (Cs₂CO₃).

  • Conditions : Reflux in toluene at 110°C for 18 hours.

  • Advantage : Higher regioselectivity and milder conditions compared to Ullmann coupling.

Cyclocondensation to Form 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one

Urea-Mediated Cyclization

  • Reagents : N-Phenyl-ortho-phenylenediamine, urea, acidic solvent (acetic acid or HCl).

  • Conditions : Reflux at 120°C for 6–8 hours.

  • Mechanism :

    • Protonation of urea enhances electrophilicity of the carbonyl carbon.

    • Nucleophilic attack by the amine forms a tetrahedral intermediate.

    • Cyclization with elimination of ammonia yields the benzimidazolone core.

  • Yield : 60–75% after recrystallization from ethanol.

Example Procedure:

  • Combine N-phenyl-ortho-phenylenediamine (10 mmol), urea (12 mmol), and acetic acid (20 mL).

  • Reflux at 120°C for 7 hours.

  • Cool, pour into ice-water, and filter the precipitate.

  • Recrystallize from ethanol to obtain white crystals.

Analytical Data :

  • MP : 190–192°C.

  • Elemental Analysis : Calcd. for C₁₃H₁₀N₂O: C 74.28%, H 4.76%, N 13.33%; Found: C 74.30%, H 4.78%, N 13.35%.

  • ¹H NMR (DMSO-d₆) : δ 7.85–7.45 (m, 5H, Ar-H), 7.30–7.10 (m, 4H, benzimidazolone-H).

Phosgene/Triphosgene Route

  • Reagents : N-Phenyl-ortho-phenylenediamine, triphosgene (BTC), base (Et₃N), dichloromethane.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Advantage : Faster reaction time (≤2 hours) and higher yields (80–85%).

Example Procedure:

  • Dissolve N-phenyl-ortho-phenylenediamine (10 mmol) in dry CH₂Cl₂.

  • Add triphosgene (3.3 mmol) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Quench with aqueous NaHCO₃, extract with CH₂Cl₂, and concentrate.

Analytical Data :

  • FT-IR (cm⁻¹) : 1685 (C=O stretch), 1600 (C=N stretch).

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

  • Reagents : N-Phenyl-ortho-phenylenediamine, urea, ammonium chloride (catalyst), ethanol.

  • Conditions : Microwave irradiation at 150 W, 80°C for 20 minutes.

  • Yield : 85–90%.

  • Advantage : Reduced reaction time and energy consumption.

Solid-State Mechanochemical Synthesis

  • Reagents : N-Phenyl-ortho-phenylenediamine, urea, grinding solvent (ethanol).

  • Conditions : Ball milling at 30 Hz for 1 hour.

  • Yield : 70–75%.

Comparative Analysis of Methods

Method Reagents Time Yield Purity
Urea/Acetic AcidUrea, AcOH7 h60–75%95–98%
Triphosgene/CH₂Cl₂BTC, Et₃N2 h80–85%97–99%
MicrowaveNH₄Cl, EtOH20 min85–90%98%

Challenges and Optimization

  • Byproduct Formation : Competing reactions may yield 1,3-diphenyl derivatives if excess phenylating agent is used. Mitigated by stoichiometric control.

  • Purification : Column chromatography (petroleum ether/EtOAc, 3:1) effectively removes unreacted diamine.

  • Scale-Up : Triphosgene method is preferable for industrial scale due to shorter reaction time and higher yield .

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry

  • Building Block for Synthesis : 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one serves as an essential precursor in the synthesis of more complex organic molecules.
  • Ligand in Coordination Chemistry : It acts as a ligand in coordination complexes, enhancing the properties of metal ions in catalysis and material science.

The compound exhibits notable biological activities, including:

  • Antimicrobial Activity : Research indicates significant antimicrobial properties against various pathogens:
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus< 1
Escherichia coliModerate
Candida albicansModerate

These results suggest its potential as an effective antimicrobial agent against resistant strains like MRSA .

  • Antiviral Properties : Studies have shown that derivatives of benzimidazole compounds can inhibit viruses such as enteroviruses and herpes simplex virus, indicating potential therapeutic applications .
  • Anticancer Activity : The compound has been explored for its anticancer properties, demonstrating cytotoxic effects on various cancer cell lines. For instance, certain derivatives have shown enhanced activity against breast cancer cells .

Medicinal Chemistry

This compound is being investigated for its role in drug development targeting diseases such as:

  • Diabetes : It has been identified as a potential α-glucosidase inhibitor, which could aid in managing blood sugar levels .
CompoundIC50 (µM)Reference
6aModerate
15oPromising
22dHighly Active
  • Infectious Diseases : Its ability to inhibit microbial growth positions it as a candidate for developing new antibiotics.

Industrial Applications

The compound finds utility in various industrial applications:

  • Dyes and Pigments : It is used in the production of dyes due to its stable chemical structure.
  • Chemical Intermediates : Its unique properties make it suitable for synthesizing other industrial chemicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated that the compound exhibited significant activity against Staphylococcus aureus with an MIC of less than 1 µg/mL, highlighting its potential as an antibiotic candidate .

Case Study 2: Antidiabetic Potential

In another investigation focused on α-glucosidase inhibition, derivatives of this compound were synthesized and tested for their efficacy. The most promising derivatives showed enhanced inhibitory activity compared to standard drugs, suggesting their potential in diabetes management .

Mecanismo De Acción

The mechanism of action of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound inhibits tubulin polymerization, thereby disrupting microtubule assembly and inducing apoptosis in cancer cells. It also interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

  • Key Compounds : 5a (R1 = phenyl, R = 1-methylpiperazine), 5b (R1 = phenyl, R = tetrahydro-2H-pyran) .
  • Activity :
    • IC50 values of 2.6–9 μM against A549, HCC1937, and MDA-MB-468 cell lines.
    • Compound 5b induced apoptosis in HCC1937 cells at 7.5–20 μM, with apoptosis rates increasing from 11.4% to 29% .
  • SAR Insights :
    • Phenyl or benzyl groups at R1 enhance cytotoxicity.
    • Aliphatic substituents (e.g., cyclohexanamine, piperidine at R) reduce potency by up to 10-fold compared to heterocyclic R groups .

Comparison with 1-(Piperidin-4-yl) Analogs

  • Activity : These derivatives exhibit reduced antitumor efficacy compared to phenyl-substituted analogs, highlighting the phenyl group's role in enhancing target engagement .

Phospholipase D (PLD) Inhibitors

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives

  • Key Compounds : 58 (PLD1 IC50 = 660 nM; PLD2 IC50 = 6800 nM) and 69 (PLD1 IC50 = 46 nM; PLD2 IC50 = 933 nM) .
  • Selectivity: Introduction of an (S)-methyl group on the ethylenediamine linker conferred 10- to 20-fold PLD1 selectivity .

Scaffold Modification to Triazaspirodecanone

  • Key Compounds : 72 and 82 (PLD2-preferring inhibitors with 10–40-fold selectivity over PLD1) .
  • Structural Insight : Replacement of the benzoimidazolone core with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one scaffold shifted isoform preference to PLD2 .

Antimicrobial Derivatives

  • 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives demonstrated broad-spectrum antibacterial and antifungal activity, though specific SAR data are less detailed .

Energetic Materials

  • 5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one exhibited superior detonation properties (D = 7.78 km/s, P = 27.05 GPa) compared to TNT (D = 7.21 km/s, P = 22.49 GPa), attributed to nitro group substitutions .

Actividad Biológica

1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, also known as benzophenone imidazole, is a heterocyclic compound with significant biological activities. Its molecular formula is C₁₃H₁₀N₂O, and it has a molecular weight of 210.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antioxidant, and antidiabetic properties.

Chemical Structure and Synthesis

The structure of this compound features a benzimidazole core substituted with a phenyl group. Various synthesis methods have been reported, typically involving the condensation of benzophenone with formamide followed by cyclization.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans
  • Mycobacterium smegmatis

In studies, it demonstrated significant activity with minimum inhibitory concentrations (MIC) that suggest its potential as an effective antimicrobial agent .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus< 1
Escherichia coliModerate
Candida albicansModerate

Antioxidant Activity

The antioxidant capabilities of this compound have also been explored. In vitro assays indicate that this compound possesses strong to moderate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of derivatives of this compound. For instance, certain derivatives showed significant inhibition of α-amylase and α-glucosidase enzymes, which are critical targets in diabetes management. The most promising compounds exhibited IC50 values ranging from 0.71 to 2.09 µM, indicating potent inhibitory effects .

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)Reference
Compound 15o2.090.71
Compound 22d0.71Not specified

Case Studies

Several case studies have focused on the biological evaluation of this compound and its derivatives:

  • Antimicrobial Evaluation : A study synthesized various benzimidazole derivatives and tested their antimicrobial activity against multiple strains. The results indicated that some derivatives had superior activity compared to standard antibiotics .
  • Antioxidant and Antidiabetic Studies : Another investigation assessed the antioxidant and antidiabetic activities of novel benzimidazole ureas derived from the core structure of this compound. The findings revealed that these compounds exhibited excellent antioxidant activities across multiple assays .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in microbial resistance and metabolic pathways related to diabetes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one derivatives?

  • Methodological Answer : Derivatives are synthesized via alkylation of benzimidazol-2-one with alkyl bromides (e.g., dodecyl bromide) using tetra-n-butylammonium bromide as a phase-transfer catalyst under mild conditions . Cyclization reactions, such as the condensation of substituted benzoic acid hydrazides with POCl₃ at elevated temperatures (e.g., 120°C), are also effective for generating oxadiazole hybrids . For indole-benzimidazole hybrids, one-pot multi-step reactions involving phenylhydrazine and arylacylidene precursors yield high-purity products (83–85% yields) .

Q. How are spectroscopic and analytical techniques employed to characterize these compounds?

  • Methodological Answer : Structural validation relies on 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm proton environments and carbon frameworks, respectively. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹), while HRMS ensures molecular weight accuracy . Melting points (>300°C for some derivatives) and elemental analysis (C, H, N) further confirm purity .

Advanced Research Questions

Q. How can computational methods like DFT predict the stability and reactivity of benzimidazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) using the B3LYP/6-31G* basis set optimizes molecular geometries and calculates frontier orbitals (HOMO-LUMO gaps) to assess electronic properties. For example, DFT analysis of 2-phenylindole-benzimidazole hybrids reveals charge distribution patterns critical for photophysical behavior .

Q. What strategies optimize substituent effects to enhance biological activity (e.g., EGFR inhibition)?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare derivatives with varied substituents (e.g., -Cl, -CH₃) on the phenyl ring. Molecular docking against EGFR (PDB: 1M17) identifies key interactions (e.g., hydrogen bonds with Met793). ADMET predictions prioritize compounds with balanced hydrophobicity (LogP <5) and low hepatotoxicity .

Q. How do hydrogen bonding and π-stacking interactions influence crystal packing and stability?

  • Methodological Answer : Single-crystal X-ray diffraction (CCDC 1519973) reveals intermolecular N–H···O and C–H···π interactions in (3Z)-3-benzylidene derivatives. These interactions stabilize layered structures, which can correlate with solid-state photoluminescence properties .

Q. How can researchers resolve contradictions in biological data (e.g., antimicrobial activity vs. cytotoxicity)?

  • Methodological Answer : Comparative MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) and mammalian cell lines (e.g., HEK-293) differentiate selective toxicity. For example, dihydropyridine-benzimidazole hybrids show MIC values of 8–32 µg/mL against pathogens but >100 µg/mL cytotoxicity thresholds .

Q. What methodologies enable the design of multi-component benzimidazole hybrids (e.g., triazole-thiazole systems)?

  • Methodological Answer : Click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) links phenoxymethylbenzimidazole with thiazole-triazole acetamides. Solvent optimization (e.g., DMF/water mixtures) and catalytic systems (e.g., sodium ascorbate/CuSO₄) achieve >80% yields for hybrids like compound 9c .

Q. How are pharmacokinetic properties (e.g., bioavailability) evaluated for benzimidazole-based drug candidates?

  • Methodological Answer : In silico ADMET tools (e.g., SwissADME) predict blood-brain barrier permeability, CYP450 inhibition, and intestinal absorption. Experimental validation includes PAMPA assays for passive diffusion and microsomal stability tests (e.g., t₁/₂ >60 min in liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.